

In-Depth Technical Guide: 4-(Azetidin-1-yl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Azetidin-1-yl)-6-chloropyrimidine

Cat. No.: B1290103

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 881401-67-8

Introduction

4-(Azetidin-1-yl)-6-chloropyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with a chloro group and an azetidine ring, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The incorporation of the strained azetidine ring can impart desirable physicochemical properties to lead compounds, such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the available technical data on **4-(azetidin-1-yl)-6-chloropyrimidine**, including its synthesis, properties, and potential applications.

Chemical and Physical Data

A summary of the key chemical and physical properties of **4-(Azetidin-1-yl)-6-chloropyrimidine** is presented in the table below. It is important to note that while the molecular formula and weight are definitive, other physical properties such as melting and boiling points are not readily available in the reviewed literature and would require experimental determination.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 881401-67-8 | |
| Molecular Formula | C ₇ H ₈ ClN ₃ | |
| Molecular Weight | 169.612 g/mol | |
| IUPAC Name | 4-(Azetidin-1-yl)-6-chloropyrimidine | |
| Canonical SMILES | C1CN(C1)C2=NC=NC=C2Cl | |
| InChI Key | InChI=1S/C7H8ClN3/c8-7-5-9-6-11-4-1-2-10(6)3-7/h5-6H,1-4H2 | |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-(Azetidin-1-yl)-6-chloropyrimidine** is not extensively documented in publicly available literature, a general synthetic approach can be inferred from established methods for the preparation of similar substituted chloropyrimidines. The most common strategy involves the nucleophilic aromatic substitution of a dichloropyrimidine with azetidine.

General Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on the synthesis of related aminopyrimidines and should be optimized for the specific synthesis of **4-(Azetidin-1-yl)-6-chloropyrimidine**.

Materials:

- 4,6-Dichloropyrimidine
- Azetidine hydrochloride
- A suitable base (e.g., triethylamine, diisopropylethylamine)

- Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran, N,N-dimethylformamide)
- Inert gas (e.g., nitrogen, argon)
- Standard laboratory glassware and purification equipment (chromatography)

Procedure:

- To a solution of 4,6-dichloropyrimidine (1 equivalent) in an anhydrous aprotic solvent under an inert atmosphere, add the base (2-3 equivalents).
- In a separate flask, neutralize azetidine hydrochloride with a suitable base to obtain the free base, or use a commercially available solution of azetidine.
- Slowly add a solution of azetidine (1-1.2 equivalents) to the reaction mixture at room temperature.
- The reaction mixture is then stirred at room temperature or heated to a temperature between 50-80 °C, depending on the solvent and the reactivity of the substrates. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The crude product is then purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or another suitable solvent system to afford the desired product, **4-(azetidin-1-yl)-6-chloropyrimidine**.
- The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of **4-(Azetidin-1-yl)-6-chloropyrimidine**.

Applications in Drug Development

Pyrimidine derivatives are a cornerstone in the development of a wide range of therapeutic agents due to their presence in the nucleobases of DNA and RNA, making them key structures for interacting with biological systems. The incorporation of a chloro-substituent provides a

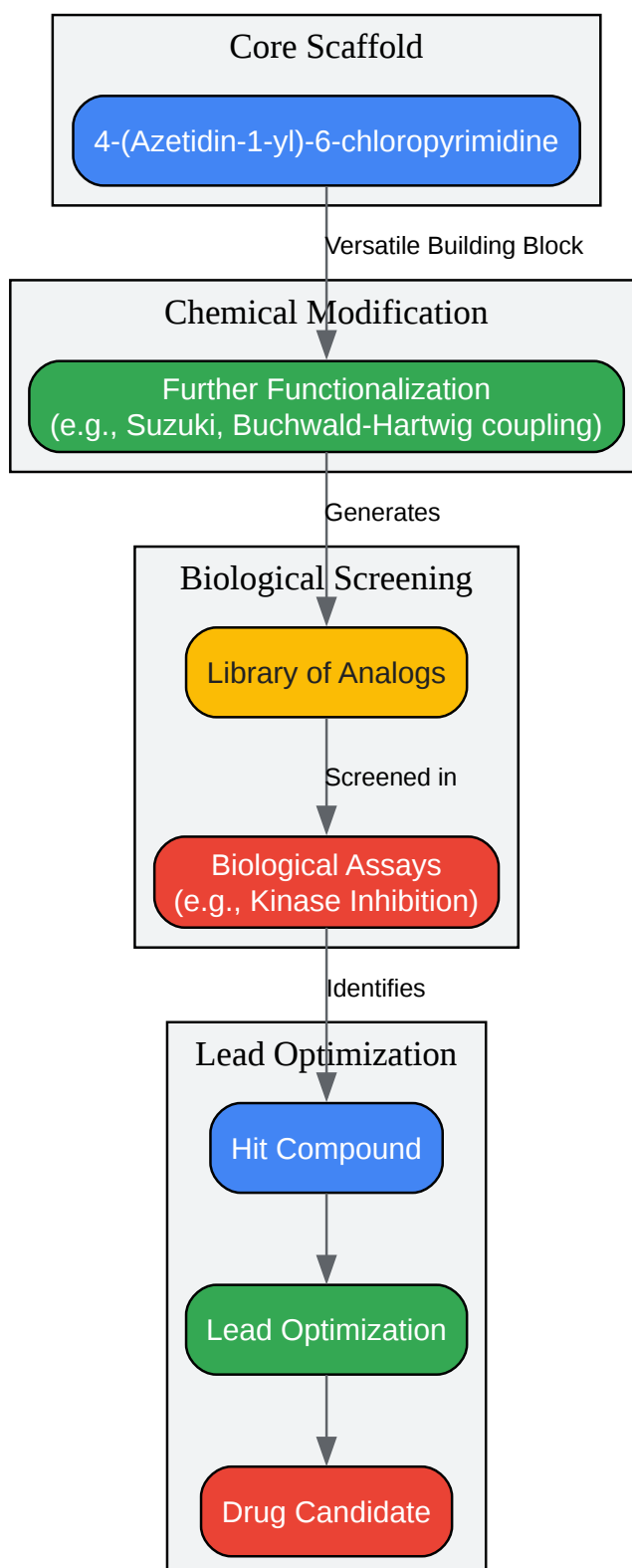
reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the diversification of the molecular scaffold.

The azetidine moiety is increasingly utilized in medicinal chemistry to enhance the pharmacological profile of drug candidates. Its rigid, three-dimensional structure can improve binding affinity to target proteins and increase metabolic stability by blocking sites susceptible to metabolism. Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, contributing to target engagement.

While specific biological activities for **4-(Azetidin-1-yl)-6-chloropyrimidine** have not been extensively reported, its structural motifs suggest potential applications in the development of inhibitors for various enzyme families, such as kinases, which are often targeted in cancer therapy.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the scientific literature detailing the modulation of any particular signaling pathway by **4-(Azetidin-1-yl)-6-chloropyrimidine**. However, based on the known activities of related pyrimidine-containing molecules, a logical relationship for its potential role in drug discovery can be illustrated.



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Caption: Logical workflow for the utility of **4-(Azetidin-1-yl)-6-chloropyrimidine** in a drug discovery program.

Conclusion

4-(Azetidin-1-yl)-6-chloropyrimidine is a chemical entity with considerable potential as a scaffold in the design and synthesis of novel bioactive molecules. While detailed experimental and biological data are currently limited in the public domain, its structural features suggest that it is a promising starting point for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery and development. Researchers and scientists are encouraged to consider this compound as a valuable intermediate for creating diverse chemical libraries for screening against various biological targets.

- To cite this document: BenchChem. [In-Depth Technical Guide: 4-(Azetidin-1-yl)-6-chloropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1290103#cas-number-for-4-azetidin-1-yl-6-chloropyrimidine\]](https://www.benchchem.com/product/b1290103#cas-number-for-4-azetidin-1-yl-6-chloropyrimidine)

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